Dual B-Raf and C-Raf Inhibitory Potency
Raf inhibitor 3 demonstrates potent inhibition of both B-Raf and C-Raf in biochemical assays, with IC₅₀ values reported as less than 15 nM for each isoform . This dual Raf inhibition profile distinguishes the compound from B-Raf-selective clinical agents such as vemurafenib (B-Raf IC₅₀ = 31 nM, C-Raf IC₅₀ = 48 nM) and dabrafenib (B-Raf IC₅₀ = 0.002 μM, C-Raf IC₅₀ = 3.2 μM) [1], which exhibit isoform preferences that may limit efficacy in contexts where C-Raf signaling is critical. Unlike RAF265 (IC₅₀ range = 3–60 nM across RAF isoforms), which demonstrates variable potency, Raf inhibitor 3 shows consistent sub-15 nM inhibition across both isoforms based on available data . No peer-reviewed data are available for selectivity against ARAF, broader kinome profiling, cellular anti-proliferative activity, or in vivo pharmacokinetics.
| Evidence Dimension | Biochemical inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | B-Raf: < 15 nM; C-Raf: < 15 nM |
| Comparator Or Baseline | Vemurafenib: B-Raf 31 nM, C-Raf 48 nM; Dabrafenib: B-Raf 0.002 μM, C-Raf 3.2 μM; RAF265: B-Raf/C-Raf 3–60 nM |
| Quantified Difference | Raf inhibitor 3 < 15 nM vs. Vemurafenib C-Raf 48 nM (>3-fold difference); vs. Dabrafenib C-Raf 3.2 μM (>200-fold difference) |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
For research requiring concurrent B-Raf and C-Raf inhibition, Raf inhibitor 3 may provide a more balanced dual-target profile than B-Raf-preferential alternatives like vemurafenib or dabrafenib.
- [1] Phadke M, et al. Table 1: Inhibitory activity of compounds against RIP3 and Rafs. Nature. Dabrafenib B-Raf = 0.002 μM, C-Raf = 3.2 μM. 2014. View Source
